Home > Products > Building Blocks P16598 > 4,7-Dichloro-6-methoxyquinazoline
4,7-Dichloro-6-methoxyquinazoline - 55496-51-0

4,7-Dichloro-6-methoxyquinazoline

Catalog Number: EVT-356923
CAS Number: 55496-51-0
Molecular Formula: C9H6Cl2N2O
Molecular Weight: 229.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    4,7-Dichloro-6-nitroquinazoline

    Compound Description: 4,7-Dichloro-6-nitroquinazoline is a key intermediate in the synthesis of Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer []. It is also a versatile precursor for various 4,7-disubstituted quinazoline derivatives with therapeutic potential [, ].


      Compound Description: This compound serves as a starting material for the synthesis of new diarylquinazolines with pharmaceutical potential through microwave-promoted regioselective Suzuki-Miyaura cross-coupling reactions [].


        Compound Description: Afatinib is a clinically approved tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its synthesis involves 4,7-Dichloro-6-nitroquinazoline as a crucial intermediate [].


          Compound Description: This compound is a [, ]dithiolo[3,4-b]pyridine-5-carboxamide derivative synthesized and characterized using X-ray crystallography []. It exhibits moderate herbicide safening effects against 2,4-D [].


            Compound Description: This compound is a precursor in the synthesis of β,4-Dichloro-2-isothiocyanatocinnamaldehyde, which can then be used to synthesize various 2-substituted 4-formylmethylene-4H-3,1-benzothiazines [].


              Compound Description: L-697,661 is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates activity against HIV-1 [, ]. Its structure features a pyridinone ring substituted with a dichlorobenzoxazole moiety.


                Compound Description: This compound is a ligand that forms stable complexes with lanthanide nitrates []. The stability of these complexes is influenced by the ionic radius of the lanthanide ion [].


                  Compound Description: This compound is a sterically hindered phenanthroline derivative whose crystal structure reveals a significant distortion from planarity due to the presence of the chlorine atoms [].

                Overview

                4,7-Dichloro-6-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, which is characterized by its bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry, where it serves as an intermediate in the synthesis of various biologically active molecules. The compound's synthesis and characterization have been documented in several studies, highlighting its importance in drug development and chemical research.

                Source and Classification

                4,7-Dichloro-6-methoxyquinazoline can be classified as a halogenated heterocyclic compound. Its structure includes two chlorine atoms and a methoxy group, making it a substituted quinazoline. This classification is significant because quinazolines are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound has been referenced in various scientific literature and patents, indicating its relevance in ongoing research and potential applications in pharmaceuticals .

                Synthesis Analysis

                Methods and Technical Details

                The synthesis of 4,7-dichloro-6-methoxyquinazoline typically involves several steps:

                1. Starting Material: The synthesis often begins with 2-amino-4-chlorobenzoic acid.
                2. Condensation Reaction: This step involves the reaction of the starting material with formamide under reflux conditions to form an intermediate compound.
                3. Nitration: The intermediate is then subjected to nitration to introduce a nitro group at the appropriate position.
                4. Chlorination: Finally, chlorination is performed to obtain 4,7-dichloro-6-nitroquinazoline, which can be further reduced or modified to yield 4,7-dichloro-6-methoxyquinazoline.
                Molecular Structure Analysis

                Structure and Data

                The molecular formula of 4,7-dichloro-6-methoxyquinazoline is C_9H_7Cl_2N_2O. Its structure features:

                • Chlorine Atoms: Two chlorine substituents located at the 4 and 7 positions of the quinazoline ring.
                • Methoxy Group: A methoxy group (-OCH₃) at the 6 position.
                • Nitrogen Atoms: Two nitrogen atoms incorporated into the quinazoline framework.

                The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help confirm its structure .

                Chemical Reactions Analysis

                Reactions and Technical Details

                4,7-Dichloro-6-methoxyquinazoline participates in various chemical reactions due to its reactive halogen substituents:

                • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
                • Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, yielding different quinazoline derivatives that may possess enhanced biological activity.
                • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can allow for further functionalization of the quinazoline core.

                These reactions are crucial for developing novel compounds with specific therapeutic properties .

                Mechanism of Action

                Process and Data

                The mechanism of action for compounds derived from 4,7-dichloro-6-methoxyquinazoline often involves interaction with biological targets such as enzymes or receptors. For instance:

                • Anticancer Activity: Some derivatives have been shown to inhibit β-catenin/TCF4 interactions, a pathway critical for cancer cell proliferation. This inhibition disrupts signaling pathways associated with tumor growth and metastasis .
                • Enzyme Inhibition: Other derivatives may act as inhibitors of specific enzymes involved in metabolic processes or disease pathways.

                The precise mechanism often depends on the specific substituents attached to the quinazoline core and their interactions with target proteins .

                Physical and Chemical Properties Analysis

                Physical and Chemical Properties

                4,7-Dichloro-6-methoxyquinazoline exhibits several notable physical and chemical properties:

                • Melting Point: The melting point has been reported around 269–270 °C.
                • Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic nature.
                • Stability: The compound is sensitive to moisture and can hydrolyze under certain conditions, which necessitates careful handling during synthesis and storage .
                Applications

                Scientific Uses

                The applications of 4,7-dichloro-6-methoxyquinazoline span various fields:

                • Pharmaceutical Development: As an intermediate in synthesizing more complex molecules with potential therapeutic effects against cancer and other diseases.
                • Research Tool: Utilized in studies aimed at understanding cellular signaling pathways, particularly those involved in cancer biology.
                • Synthetic Chemistry: Acts as a building block for developing new materials or compounds with desired properties through further chemical modifications.
                Introduction to Quinazoline Derivatives in Medicinal Chemistry

                Historical Evolution of Quinazoline-Based Pharmacophores

                Quinazoline derivatives emerged as privileged scaffolds in medicinal chemistry following the serendipitous synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess in 1869 [5] [6]. Systematic exploration began in 1903 when Gabriel established robust synthetic protocols, enabling the development of early pharmacophores like the antihypertensive agent prazosin (bearing the quinazoline core) in the 1970s [2] [6]. The structural resemblance of quinazoline to purine bases facilitates targeted interactions with biological macromolecules, driving its application in kinase inhibition and nucleic acid binding [8] [10]. Contemporary drug discovery leverages this scaffold in FDA-approved agents including EGFR inhibitors (erlotinib) and α-blockers (doxazosin), demonstrating its versatility across therapeutic areas [3] [8].

                Table 1: Evolution of Key Quinazoline-Based Therapeutics

                Time PeriodKey DevelopmentTherapeutic Application
                1869Synthesis of first quinazoline derivativeChemical curiosity
                1903Gabriel's systematic synthesis methodsFoundation for medicinal chemistry
                1970sPrazosin developmentAntihypertensive
                2000sEGFR inhibitors (e.g., erlotinib)Anticancer agents

                Role of Halogenation and Methoxy Substituents in Bioactivity Optimization

                Halogen Substituents: Chlorination at strategic positions (C-6/C-7) significantly enhances antimicrobial and cytotoxic potency. Studies demonstrate that 6,8-diiodoquinazolinone derivatives exhibit 4-fold greater antibacterial efficacy against Gram-positive strains compared to non-halogenated analogs due to improved membrane permeability and DNA intercalation [1]. Chlorine atoms induce electron-withdrawing effects that polarize the quinazoline ring, facilitating hydrogen bonding with biological targets like thymidylate synthase and DNA topoisomerases [1] [10]. The synergistic effect of dual halogenation is exemplified by 4,7-dichloro derivatives showing enhanced activity over mono-chloro counterparts [8].

                Methoxy Group: Methoxy substitution at C-6 balances electronic and steric properties, improving metabolic stability and target affinity. The methoxy group's electron-donating character modulates quinazoline ring electronics, while its compact size minimizes steric hindrance [2] [6]. In kinase inhibitors, 6-methoxyquinazolines exhibit 3.5-fold higher EGFR binding affinity than unsubstituted analogs due to optimal hydrophobic pocket interactions [3] [8]. Position-specific effects are critical: methoxy at C-6 enhances activity, whereas C-5 or C-8 substitution diminishes it [6] [10].

                Positional Isomerism in Dichloro-Methoxyquinazoline Derivatives

                Positional isomerism governs the physicochemical and biological profiles of dichloro-methoxyquinazoline derivatives. Key insights include:

                • Electronic Distribution: Chlorine at C-4 withdraws electrons from the pyrimidine ring, enhancing electrophilicity for nucleophilic attack at C-2/C-4, while C-7 chlorine influences aromatic ring polarization [4] [8].
                • Steric Accessibility: The 4,7-dichloro-6-methoxy configuration positions substituents for optimal target engagement. Molecular modeling confirms that C-7 chlorine and C-6 methoxy align with hydrophobic subpockets in EGFR's ATP-binding site [8] [10].
                • Isomer-Specific Bioactivity: Comparative studies of imazamethabenz-methyl isomers reveal meta-dichloro substitution promotes 2.3-fold faster hydrolysis than para-isomers, directly impacting degradation rates and environmental persistence [4]. Similarly, 4,7-dichloro-6-methoxyquinazoline shows distinct DNA damage profiles in comet assays compared to its 5,8-dichloro counterpart, attributable to divergent DNA groove-binding geometries [10].

                Table 2: Impact of Substitution Patterns on Quinazoline Properties

                Substitution PatternElectronic EffectBiological Consequence
                6,8-DiiodoStrong electron-withdrawingEnhanced Gram-positive antibacterial activity
                4,7-Dichloro-6-methoxyBalanced electron withdrawal/donationOptimized kinase inhibition & metabolic stability
                5,8-DichloroAsymmetric polarizationAltered DNA binding specificity

                Properties

                CAS Number

                55496-51-0

                Product Name

                4,7-Dichloro-6-methoxyquinazoline

                IUPAC Name

                4,7-dichloro-6-methoxyquinazoline

                Molecular Formula

                C9H6Cl2N2O

                Molecular Weight

                229.06 g/mol

                InChI

                InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3

                InChI Key

                ZYPYZZMHOIUNOS-UHFFFAOYSA-N

                SMILES

                COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl

                Canonical SMILES

                COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl

                Product FAQ

                Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                • To receive a quotation, send us an inquiry about the desired product.
                • The quote will cover pack size options, pricing, and availability details.
                • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                • Quotations are valid for 30 days, unless specified otherwise.
                Q2: What Are the Payment Terms for Ordering Products?
                • New customers generally require full prepayment.
                • NET 30 payment terms can be arranged for customers with established credit.
                • Contact our customer service to set up a credit account for NET 30 terms.
                • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                Q3: Which Payment Methods Are Accepted?
                • Preferred methods include bank transfers (ACH/wire) and credit cards.
                • Request a proforma invoice for bank transfer details.
                • For credit card payments, ask sales representatives for a secure payment link.
                • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                Q4: How Do I Place and Confirm an Order?
                • Orders are confirmed upon receiving official order requests.
                • Provide full prepayment or submit purchase orders for credit account customers.
                • Send purchase orders to sales@EVITACHEM.com.
                • A confirmation email with estimated shipping date follows processing.
                Q5: What's the Shipping and Delivery Process Like?
                • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                • You can use your FedEx account; specify this on the purchase order or inform customer service.
                • Customers are responsible for customs duties and taxes on international shipments.
                Q6: How Can I Get Assistance During the Ordering Process?
                • Reach out to our customer service representatives at sales@EVITACHEM.com.
                • For ongoing order updates or questions, continue using the same email.
                • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                Quick Inquiry

                 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.